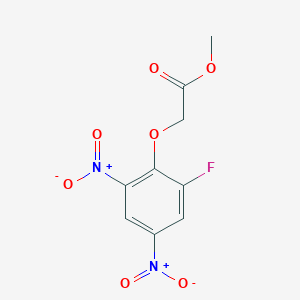
6-ciclohexil-2,9-dihidro-1H-carbazol-1-ona
Descripción general
Descripción
6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one is a synthetic compound with the CAS Number: 1233641-89-8 . It has a linear formula of C18H19NO and a molecular weight of 265.35 . The IUPAC name for this compound is 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one .
Molecular Structure Analysis
The InChI code for 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one is 1S/C18H19NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h4,7-12,19-20H,1-3,5-6H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 2D or 3D model of the molecule.Aplicaciones Científicas De Investigación
Fotofísica y Fluoróforos
“6-ciclohexil-2,9-dihidro-1H-carbazol-1-ona” los derivados se han estudiado por sus propiedades fotofísicas, que son cruciales para el desarrollo de nuevos fluoróforos . Estos compuestos exhiben sensibilidad a la polaridad del solvente, especialmente en sus estados excitados, como se observa a través de experimentos de fluorescencia. Esta sensibilidad los convierte en candidatos potenciales para su uso en materiales avanzados para aplicaciones electrónicas y fotónicas, donde el control sobre la fotoluminiscencia es esencial.
Biología Química
En biología química, las sondas fluorescentes de moléculas pequeñas son herramientas indispensables. Los derivados de “this compound” pueden servir como etiquetas biomoleculares, sustratos enzimáticos, indicadores ambientales y agentes de tinción celular . Sus altas eficiencias de fotoluminiscencia los hacen valiosos para rastrear y analizar procesos biológicos.
Optoelectrónica
Las propiedades optoelectrónicas de los derivados de carbazol los hacen adecuados para su uso en dispositivos electrónicos que interactúan con la luz. “this compound” se puede utilizar en la síntesis de materiales para diodos emisores de luz orgánica (OLED) y otras aplicaciones sensibles a la luz .
Indicadores Ambientales
Debido a su sensibilidad a los cambios en su entorno, como la polaridad del solvente, los derivados de carbazol pueden actuar como indicadores ambientales. Se pueden utilizar para detectar y medir varios parámetros ambientales, contribuyendo al monitoreo y evaluación de las condiciones ecológicas .
Potencial Terapéutico
El carbazol y sus derivados han mostrado una amplia gama de actividades biológicas. Si bien no se menciona directamente para “this compound”, se han observado compuestos similares por sus propiedades antibacterianas, antitumorales y antiinflamatorias, lo que sugiere posibles aplicaciones terapéuticas para este compuesto también .
Síntesis de Materiales Avanzados
La estructura del compuesto permite la funcionalización y modificación química, lo cual es esencial para crear materiales con propiedades ajustables. Esta adaptabilidad lo convierte en un sintón valioso en la síntesis de materiales avanzados para diversas aplicaciones tecnológicas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the overall biochemical processes within the cell .
Cellular Effects
The effects of 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall efficacy in exerting its biochemical effects .
Subcellular Localization
6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects .
Propiedades
IUPAC Name |
6-cyclohexyl-2,9-dihydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h4,7,9-12,19H,1-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBQIFFRSMMCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3C=CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677356 | |
| Record name | 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233641-89-8 | |
| Record name | 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



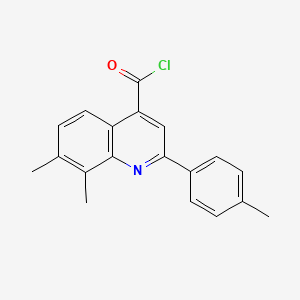
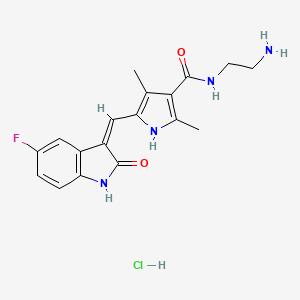
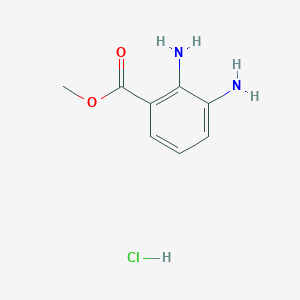
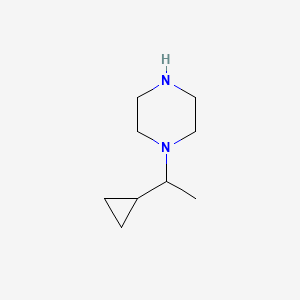
amine](/img/structure/B1420743.png)
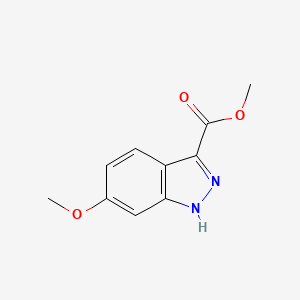
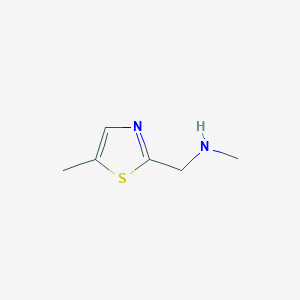
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
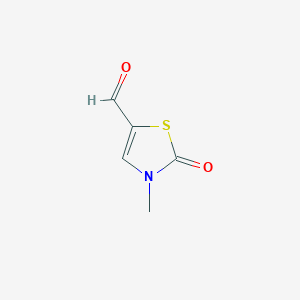
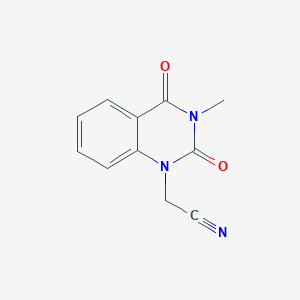
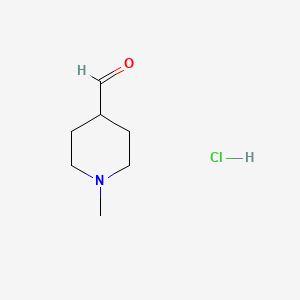
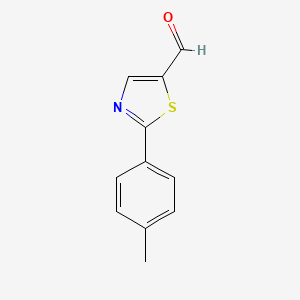
![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)
